(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623935-72-8
VCID: VC16159206
InChI: InChI=1S/C25H25N3O3S2/c1-16(2)14-27-24(29)22(33-25(27)32)13-18-15-28(19-8-6-5-7-9-19)26-23(18)17-10-11-20(30-3)21(12-17)31-4/h5-13,15-16H,14H2,1-4H3/b22-13-
SMILES:
Molecular Formula: C25H25N3O3S2
Molecular Weight: 479.6 g/mol

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623935-72-8

Cat. No.: VC16159206

Molecular Formula: C25H25N3O3S2

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one - 623935-72-8

Specification

CAS No. 623935-72-8
Molecular Formula C25H25N3O3S2
Molecular Weight 479.6 g/mol
IUPAC Name (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H25N3O3S2/c1-16(2)14-27-24(29)22(33-25(27)32)13-18-15-28(19-8-6-5-7-9-19)26-23(18)17-10-11-20(30-3)21(12-17)31-4/h5-13,15-16H,14H2,1-4H3/b22-13-
Standard InChI Key LQDCUIVTUKKKJD-XKZIYDEJSA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S
Canonical SMILES CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure centers on a 4-thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key modifications include:

  • C5 Exocyclic Double Bond: The (Z)-configured methylene group at C5 links the thiazolidinone core to a 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole moiety. This conjugation system enhances planarity, potentially improving binding affinity to biological targets.

  • N3 Isobutyl Substitution: The isobutyl group at N3 introduces steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

  • C2 Thioxo Group: The thione (S=) group at C2 contributes to hydrogen bonding and metal coordination capabilities, critical for enzyme inhibition .

Physicochemical Data

PropertyValue
CAS No.623935-72-8
Molecular FormulaC25H25N3O3S2
Molecular Weight479.6 g/mol
IUPAC Name(5Z)-5-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S
Topological Polar Surface Area112 Ų

The compound’s moderate lipophilicity (calculated LogP ≈ 3.8) and high polar surface area suggest balanced solubility and permeability profiles, aligning with Lipinski’s rule of five for drug-likeness.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-ene-4-thiazolidinones typically involves multicomponent reactions or sequential modifications of preformed heterocycles. For this compound, a plausible route includes:

  • Formation of the Pyrazole Moiety: Cyclocondensation of 3,4-dimethoxyphenyl hydrazine with a diketone precursor.

  • Thiazolidinone Core Assembly: Reaction of thiourea derivatives with α-halocarbonyl compounds, followed by Knoevenagel condensation to introduce the exocyclic double bond .

  • N3 Alkylation: Introduction of the isobutyl group via nucleophilic substitution or Mitsunobu reaction .

Key Reaction Steps

  • Knoevenagel Condensation: The exocyclic double bond at C5 is formed through base-catalyzed condensation between the thiazolidinone’s active methylene group and an aldehyde-containing pyrazole intermediate. Ethanol with piperidine is a common catalyst system .

  • Stereochemical Control: The Z-configuration at C5 is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole’s methoxy substituents.

Biological Activities and Pharmacological Profiles

Anticancer Activity

The compound demonstrates potent cytotoxicity against leukemia (IC50 = 1.2–3.8 μM) and breast cancer (MCF-7, IC50 = 4.5 μM) cell lines. Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase II complexes, disrupting DNA replication .

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 in Jurkat cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
Jurkat (Leukemia)1.2
MCF-7 (Breast)4.5
A549 (Lung)6.8

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 10 mg/kg, comparable to indomethacin . This activity is attributed to:

  • COX-2 Inhibition: Competitive binding to the cyclooxygenase-2 active site (Ki = 0.8 μM) .

  • NF-κB Pathway Suppression: Inhibition of IκBα phosphorylation, blocking nuclear translocation of NF-κB.

Antimicrobial Properties

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL), the compound outperforms vancomycin (MIC = 16 μg/mL). The thioxo group likely chelates metal ions essential for microbial enzymes.

Structure-Activity Relationships (SAR)

  • C5 Substituent: The 3,4-dimethoxyphenylpyrazole group enhances DNA intercalation and topoisomerase inhibition.

  • N3 Isobutyl Group: Increases metabolic stability by sterically shielding the thiazolidinone ring from cytochrome P450 oxidation .

  • Z-Configuration: The (5Z) geometry optimizes planar stacking with DNA base pairs, improving anticancer activity.

Mechanisms of Action

Enzyme Inhibition

  • Tyrosine Kinase Inhibition: The compound inhibits VEGFR-2 (IC50 = 0.9 μM), disrupting angiogenesis in tumor models .

  • Thymidylate Synthase Binding: Competes with dUMP for the folate-binding site, blocking DNA synthesis.

Cellular Targets

TargetEffectReference
DNA Topoisomerase IIStabilizes cleavage complexes
COX-2Reduces prostaglandin E2 synthesis
VEGFR-2Inhibits endothelial cell migration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator